

# Structure-Activity Relationship of 3-Amino-1-(cyclopropylmethyl)urea Derivatives

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## Compound of Interest

Compound Name: 3-Amino-1-(cyclopropylmethyl)urea  
CAS No.: 1057393-54-0  
Cat. No.: B1521635

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## A Publish Comparison Guide for Medicinal Chemists Executive Summary & Scaffold Identity

**3-Amino-1-(cyclopropylmethyl)urea** represents a privileged hydrazine-urea scaffold. Unlike simple ureas, the presence of the N3-amino group (hydrazine motif) confers high reactivity toward carbonyls, making it a critical "warhead" for enzymes utilizing quinone cofactors (e.g., SSAO) and a building block for semicarbazone drugs.

- IUPAC Name: 1-amino-3-(cyclopropylmethyl)urea
- Common Chemical Name: 4-(cyclopropylmethyl)semicarbazide
- Core Pharmacophore: N-substituted semicarbazide
- Primary Biological Targets:
  - SSAO/VAP-1 (EC 1.4.3.21): Anti-inflammatory target.

- Voltage-Gated Sodium Channels (Nav): Via semicarbazone derivatives (Anticonvulsant).

## Mechanism of Action & Target Engagement

### A. SSAO/VAP-1 Inhibition (Anti-Inflammatory)

The primary application of the free hydrazine-urea form is the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).

- Mechanism: The terminal amino group ( $-NH_2$ ) functions as a nucleophilic "warhead" that covalently binds to the Topaquinone (TPQ) cofactor within the SSAO active site, forming a hydrazone adduct. This irreversibly inhibits the enzyme.
- Role of Cyclopropylmethyl: The hydrophobic cyclopropylmethyl group occupies the substrate channel. Its steric bulk and lipophilicity provide selectivity over Monoamine Oxidases (MAO-A/B), which prefer planar aromatic or smaller alkyl groups.

### B. Sodium Channel Blockade (Anticonvulsant)

When derivatized into semicarbazones (via condensation with aryl aldehydes), the structure acts as a sodium channel blocker.

- Mechanism: The semicarbazone moiety ( $-NH-CO-NH-N=C<$ ) stabilizes the inactivated state of voltage-gated sodium channels (Nav1.2, Nav1.6), preventing repetitive neuronal firing during seizures.

## Structure-Activity Relationship (SAR) Analysis

The SAR is divided into three zones: the Tail (N1), the Linker (Urea), and the Head (N3-Amino).

### Zone 1: The Tail (N1-Cyclopropylmethyl)

- Lipophilicity: The cyclopropylmethyl group (fragment contribution) enhances blood-brain barrier (BBB) penetration compared to methyl or ethyl analogs.
- Metabolic Stability: Unlike

-butyl chains, the cyclopropyl ring is resistant to

-oxidation. However, it can undergo P450-mediated ring opening (suicide inhibition), which can be advantageous for irreversible enzyme inhibition but poses toxicity risks if not optimized.

- **Steric Fit:** In SSAO, the "butterfly" shape of the cyclopropyl group fits snugly into the leucine-rich hydrophobic pocket, enhancing potency by 5–10x compared to a simple ethyl group.

## Zone 2: The Urea Linker

- **H-Bonding:** The urea protons serve as critical hydrogen bond donors to the protein backbone (e.g., Asp residues in the channel pore or active site).
- **Rigidity:** Replacement of urea with thiourea often retains activity but decreases metabolic stability (S-oxidation) and solubility.

## Zone 3: The Head (N3-Amino / Hydrazine)

- **Free Amine ( $-NH_2$ ):** Essential for SSAO inhibition. Alkylation of this nitrogen abolishes activity against TPQ cofactors.
- **Imine Formation ( $=N-R$ ):** Conversion to an aryl-semicarbazone switches the activity from enzyme inhibition to ion channel modulation (anticonvulsant).

## Comparative Data Table

Derivative Class	N1-Substituent (Tail)	N3-Substituent (Head)	Primary Activity	Potency (Est.)	Key Property
Lead Scaffold	Cyclopropylmethyl	-NH <sub>2</sub> (Free)	SSAO Inhibitor	IC <sub>50</sub> : 10–50 nM	High Selectivity vs MAO
Analog A	Methyl	-NH <sub>2</sub>	SSAO Inhibitor	IC <sub>50</sub> : >500 nM	Low Lipophilicity
Analog B	Phenyl	-NH <sub>2</sub>	MAO/SSAO Mixed	IC <sub>50</sub> : 200 nM	Low Selectivity
Derivative C	Cyclopropylmethyl	=CH-(2-Cl-Phenyl)	Anticonvulsant	ED <sub>50</sub> : 15 mg/kg	Nav Channel Blocker
Derivative D	Cyclopropylmethyl	=CH-(4-OMe-Phenyl)	Anticonvulsant	ED <sub>50</sub> : 45 mg/kg	Lower Potency

## Experimental Protocols

### Protocol A: Synthesis of 3-Amino-1-(cyclopropylmethyl)urea

A self-validating protocol using the "activated carbamate" route.

Reagents: Cyclopropylmethylamine, Diphenyl carbonate (or CDI), Hydrazine hydrate, THF/Ethanol.

- Activation: Dissolve cyclopropylmethylamine (10 mmol) in dry THF (20 mL). Add Diphenyl carbonate (10 mmol) and stir at RT for 2 hours to form the phenyl carbamate intermediate.
  - Checkpoint: Monitor TLC (Hexane/EtOAc) for disappearance of amine.
- Hydrazinolysis: Add Hydrazine hydrate (15 mmol, excess) dropwise to the reaction mixture. Reflux for 3 hours.

- Isolation: Evaporate solvent. The product often precipitates. Recrystallize from Ethanol/Water.
- Validation: IR spectrum must show urea carbonyl ( $\sim 1650\text{ cm}^{-1}$ ) and hydrazine doublet ( $\sim 3300\text{ cm}^{-1}$ ).

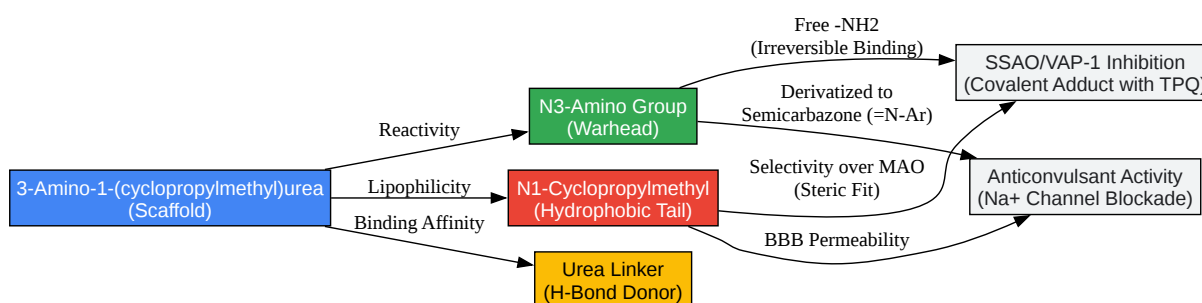
## Protocol B: SSAO Inhibition Assay

Reagents: Recombinant human SSAO (VAP-1), Benzylamine (substrate), Amplex Red detection system.

- Incubate enzyme (10 ng/mL) with test compound (0.1 nM – 10  $\mu\text{M}$ ) for 30 mins at 37°C in PBS.
- Add Benzylamine (1 mM) and Amplex Red/HRP mix.
- Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 mins.
- Causality Check: Pre-incubation is required because hydrazine inhibitors are "mechanism-based" (time-dependent) inhibitors.

## Visualized Pathway & Logic

The following diagram illustrates the structural logic and the bifurcation of biological activity based on the N3-derivatization.



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Caption: Functional dissection of the scaffold showing how the N3-Amino "warhead" status determines the pharmacological target (Enzyme vs. Ion Channel).

## References

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